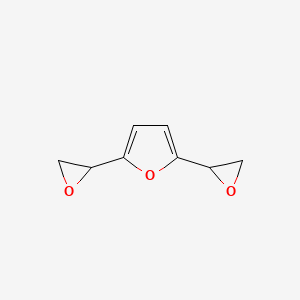

2,5-Bis(oxiran-2-yl)furan

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

111938-38-6 |

|---|---|

Molecular Formula |

C8H8O3 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

2,5-bis(oxiran-2-yl)furan |

InChI |

InChI=1S/C8H8O3/c1-2-6(8-4-10-8)11-5(1)7-3-9-7/h1-2,7-8H,3-4H2 |

InChI Key |

NJBQEMYXWFZCOY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=CC=C(O2)C3CO3 |

Origin of Product |

United States |

Chemical Identity and Properties of 2,5 Bis Oxiran 2 Yl Furan

2,5-Bis(oxiran-2-yl)furan is a key monomer in the development of bio-based epoxy resins. Its chemical identity and properties are crucial for understanding its polymerization behavior and the performance of the resulting materials.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2,5-Di(2-oxiranyl)furan |

| Molecular Formula | C10H10O3 |

| Molecular Weight | 178.18 g/mol |

| Appearance | Varies from a colorless to a yellowish liquid |

Chemical Reactivity and Mechanistic Studies of 2,5 Bis Oxiran 2 Yl Furan

Ring-Opening Reactions of Oxirane Moieties

The high ring strain (~13 kcal/mol) of the oxirane rings makes them susceptible to cleavage by a wide range of nucleophiles and electrophiles, a reactivity not typically seen in other cyclic ethers. wikipedia.orgmasterorganicchemistry.com This process is fundamental to the use of furan-based diepoxides in creating cross-linked thermosetting polymers. nasampe.orgresearchgate.netunina.it The curing of related furan-based epoxy monomers, such as 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan (BOMF), with various hardeners like anhydrides or amines, extensively relies on the ring-opening polymerization of the epoxide groups. researchgate.netmdpi.comacs.org

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the ring-opening of epoxides occurs under much milder conditions than for other ethers due to the inherent ring strain. pressbooks.pub The mechanism begins with the protonation of the epoxide oxygen, which forms a good leaving group and activates the ring for nucleophilic attack. libretexts.org For an unsymmetrical epoxide like 2,5-Bis(oxiran-2-yl)furan, the subsequent nucleophilic attack exhibits regioselectivity. The process is a hybrid between an SN1 and SN2 pathway; positive charge begins to build on the more substituted carbon, which is then preferentially attacked by the nucleophile. libretexts.org This results in a trans configuration of the resulting diol or other adduct. pressbooks.pub

The hydrolysis of epoxides with dilute aqueous acid at room temperature is a common method to produce 1,2-diols (vicinal glycols). pressbooks.pub Similarly, using anhydrous hydrogen halides (HX) leads to the formation of trans-halohydrins. pressbooks.pub Studies on other hydroxy-substituted epoxides have shown that the rate of acid-catalyzed ring-opening is dependent on factors like hydronium ion activity and the presence of other ions in the solution. researchgate.net

Base-Catalyzed Ring Opening Mechanisms

In the presence of strong bases, the epoxide ring can also be opened. pressbooks.pub This reaction proceeds via a classic SN2 mechanism, where the basic nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. masterorganicchemistry.comlibretexts.org Unlike the acid-catalyzed pathway, the nucleophilic attack in a base-catalyzed opening occurs at the less sterically hindered carbon atom. pressbooks.publibretexts.org

This reaction is driven by the relief of ring strain. libretexts.org The initial attack results in an alkoxide intermediate, which is subsequently protonated by a solvent or during a workup step to yield the final product. masterorganicchemistry.comlibretexts.org For example, the reaction of 1,2-epoxypropane with ethoxide exclusively attacks the primary carbon. pressbooks.pub The curing of furan-based epoxy resins with amine hardeners is a practical application of this mechanism, leading to the formation of cross-linked polymer networks. nasampe.org

Nucleophilic Attack on Epoxide Rings

A wide variety of nucleophiles can be employed to open the epoxide rings of this compound, leading to a diverse range of functionalized products. The choice of nucleophile and reaction conditions (acidic or basic) dictates the regiochemical outcome.

Common nucleophiles include:

Hydroxide (OH⁻) and Alkoxides (RO⁻): These strong nucleophiles open the ring under basic conditions to form diols or ether-alcohols, respectively. masterorganicchemistry.comlibretexts.org

Amines (RNH₂ or R₂NH): Used as curing agents for epoxy resins, amines open the epoxide ring to form amino alcohols, which are key linkages in thermoset polymers. nasampe.orgpressbooks.pub

Anhydrides: In the presence of an initiator, anhydrides react with the epoxy groups, a process central to the curing of many commercial epoxy systems, including those based on furan (B31954) monomers like BOMF. researchgate.netmdpi.com

Thiols (RSH): Thiol-epoxy "click" chemistry is a highly efficient reaction that proceeds readily to form β-hydroxy thioethers. mdpi.com

Grignard Reagents (RMgX): As strong nucleophiles, Grignard reagents attack the less hindered carbon of the epoxide in an SN2 fashion. libretexts.org

The table below summarizes the conditions and typical products for the ring-opening of epoxides with various nucleophiles.

| Nucleophile | Catalyst/Condition | Mechanism | Primary Product |

| H₂O | Acid (e.g., H₂SO₄) | SN1-like | trans-1,2-diol |

| ROH | Acid (e.g., H₂SO₄) | SN1-like | trans-ether alcohol |

| HX | Anhydrous Acid | SN1-like | trans-halohydrin |

| OH⁻ / H₂O | Base | SN2 | 1,2-diol |

| RO⁻ / ROH | Base | SN2 | Ether alcohol |

| RNH₂ | Base | SN2 | β-amino alcohol |

Reactivity of the Furan Ring System

While the oxirane moieties are highly reactive, the furan ring itself possesses distinct chemical properties, primarily its aromatic character, which allows it to undergo cycloaddition and substitution reactions.

Diels-Alder Reactions with Dienophiles

The furan ring can act as a diene in [4+2] Diels-Alder cycloadditions. uga.edu However, this reaction is often challenging because it requires the temporary disruption of furan's aromaticity, which makes the reaction reversible at lower temperatures compared to non-aromatic dienes like cyclopentadiene (B3395910). nih.govmasterorganicchemistry.com Furan is generally less reactive and less endo-selective than cyclopentadiene in reactions with dienophiles such as maleic anhydride (B1165640). rsc.orgrsc.org

Despite these challenges, the Diels-Alder reaction is a valuable tool for modifying furan-containing molecules. The reactivity can be enhanced by several strategies:

Using activated dienophiles: Electron-withdrawing groups on the dienophile lower its LUMO energy, facilitating the reaction. nih.gov

Using activated furans: Electron-donating substituents on the furan ring increase its HOMO energy and significantly boost reactivity. rsc.orgrsc.org

Lewis acid catalysis: Catalysts can enhance the electrophilicity of the dienophile, reducing the activation energy of the reaction. researchgate.net

A notable application is the toughening of furan-based epoxy resins by incorporating Diels-Alder adducts into the polymer structure. researchgate.net The reaction of furan with various dienophiles leads to oxanorbornene derivatives, which are versatile synthetic intermediates. researchgate.net However, the reaction of furan with maleic anhydride is a classic example where the less stable endo product forms faster, but the more stable exo product is isolated under thermodynamic control due to the reversibility of the reaction. masterorganicchemistry.com

The table below lists common dienophiles used in Diels-Alder reactions with furan systems.

| Dienophile | Activating Group(s) | Typical Conditions |

| Maleic anhydride | C=O | Heat (e.g., 40-80°C) |

| N-Phenylmaleimide | C=O | Heat |

| Methyl acrylate | CO₂Me | Lewis Acid or Heat |

| Acrylonitrile | CN | Heat |

| Ketenimines | C=N-Ar | Mild conditions |

Electrophilic Aromatic Substitution Pathways

The furan ring is a π-excessive heterocycle and is generally more reactive towards electrophiles than benzene. pharmaguideline.com Electrophilic attack preferentially occurs at the α-positions (C2 and C5) due to greater stabilization of the cationic intermediate. uobasrah.edu.iq

In this compound, the α-positions are already occupied. Therefore, electrophilic substitution would be expected to occur at the β-positions (C3 or C4). uobasrah.edu.iq However, the furan ring is sensitive to strong acids, which can lead to polymerization or ring-opening, so mild reaction conditions are required. wikipedia.orgpharmaguideline.com For example, nitration can be achieved with a mild agent like acetyl nitrate (B79036) at low temperatures, and sulfonation can be performed using a pyridine-sulfur trioxide complex. pharmaguideline.comuobasrah.edu.iq

Another possible pathway is ipso-substitution, where the incoming electrophile displaces one of the groups already attached to the ring. wikipedia.org This type of reaction is known in furan chemistry, particularly with silyl (B83357) groups, but can also occur with other substituents. rsc.orgrsc.org The viability of ipso-substitution versus substitution at the C3/C4 positions would depend on the specific electrophile and the stability of the oxiranyl group as a potential leaving group under the reaction conditions.

Hydrogenation and Ring Saturation Studies

Direct experimental studies on the hydrogenation of this compound are not extensively documented in publicly available literature. However, the reactivity of this molecule under hydrogenation conditions can be inferred from the well-established chemistry of its core structures: the furan ring and the oxirane rings.

The hydrogenation of furan and its derivatives is a widely studied process, typically yielding tetrahydrofuran (B95107) (THF) derivatives. This transformation is generally achieved using heterogeneous catalysts, with noble metals such as palladium (Pd), platinum (Pt), rhodium (Rh), and ruthenium (Ru) being particularly effective. Non-noble metal catalysts based on nickel (Ni), copper (Cu), and cobalt (Co) have also been employed, often requiring more forcing conditions.

The process of furan ring saturation is understood to proceed stepwise. For instance, DFT studies on furan hydrogenation on a Pd(111) surface indicate a sequential addition of hydrogen atoms to the carbon atoms of the furan ring. rsc.org The reaction is initiated by the hydrogenation of an α-carbon, followed by the adjacent β-carbon, the second β-carbon, and finally the remaining α-carbon to yield tetrahydrofuran. rsc.org Dihydrofuran (DHF) has been identified as a stable and key intermediate in this pathway. rsc.org

Under the conditions required for furan ring hydrogenation, the oxirane rings of this compound are also susceptible to reaction. Catalytic hydrogenation can lead to the reductive ring-opening of epoxides to form alcohols. acs.org This parallel reaction pathway introduces significant complexity and challenges in achieving selective hydrogenation of only the furan ring.

The table below summarizes typical conditions and outcomes for the hydrogenation of related furan derivatives, providing a basis for predicting the behavior of this compound.

| Catalyst | Substrate | Major Product(s) | Temperature (°C) | Pressure (bar H₂) | Reference |

| Pd/UiO-66 | Furfural (B47365) | Tetrahydrofurfuryl alcohol | 60 | 30 | researchgate.net |

| Pt/C | 2,5-Dimethylfuran | 2,5-Dimethyltetrahydrofuran, 2-Hexanone | 80 | 5.5 | escholarship.org |

| 5% Ir/C | Furfural | 2-Methylfuran | 180 | 6.9 | rsc.org |

| Cu-Ni/HSAG | 5-Hydroxymethylfurfural (B1680220) | 2,5-Bis(hydroxymethyl)furan | 60 | 30 | csic.es |

This table is illustrative and based on data for related furan compounds, not this compound itself.

Competitive Reaction Pathways and Selectivity Control

The hydrogenation of this compound presents a landscape of competitive reaction pathways, making selectivity a critical challenge. The primary competition lies between the hydrogenation of the furan ring and the reductive ring-opening of the oxirane moieties.

Furan Ring Hydrogenation vs. Ring Opening: The hydrogenation of the furan ring can itself lead to different products. While complete saturation to the tetrahydrofuran ring is often the goal, partial hydrogenation to dihydrofuran is possible. Furthermore, under certain conditions, particularly at higher temperatures, hydrogenolysis can lead to the opening of the furan ring, yielding linear alkanediols. rsc.org DFT studies have shown that on a Pd(111) surface, a hydrofuran intermediate is key, and its fate determines the selectivity between ring hydrogenation and ring opening. rsc.org

Oxirane Ring Opening: The oxirane rings can undergo hydrogenolysis to form the corresponding diols. This reductive opening can be catalyzed by the same metals used for furan hydrogenation. The regioselectivity of this opening (i.e., which C-O bond of the epoxide breaks) is influenced by the catalyst and the steric and electronic environment of the epoxide. acs.orgresearchgate.net For monosubstituted epoxides like the ones in this compound, the reaction can potentially yield a mixture of primary and secondary alcohols.

Selectivity Control: Achieving selectivity for a specific transformation would require careful tuning of several factors:

Catalyst Choice: Different metals exhibit different selectivities. For instance, copper-based catalysts are known to be selective for the hydrogenation of carbonyl groups while minimizing furan ring saturation, whereas palladium and platinum are highly active for ring hydrogenation. escholarship.orgcsic.es The choice of support material can also influence selectivity. researchgate.net

Reaction Conditions: Temperature, hydrogen pressure, and solvent can be manipulated to favor one reaction pathway over another. Lower temperatures generally favor hydrogenation over hydrogenolysis. rsc.org Hydrogen pressure can influence the surface coverage of hydrogen on the catalyst, which in turn affects the adsorption geometry and reactivity of the substrate. osti.gov

Solvent Effects: The polarity of the solvent can impact the reaction selectivity by stabilizing certain intermediates or transition states differently. acs.orgacs.org

The interplay of these factors determines the final product distribution, which could include the fully saturated 2,5-Bis(oxiran-2-yl)tetrahydrofuran, various diols from oxirane opening, or a combination of both transformations.

Computational and Theoretical Insights into Reaction Mechanisms

In the absence of direct experimental data for this compound, computational chemistry provides a powerful tool to predict its reactivity and understand the underlying mechanisms.

DFT calculations are instrumental in elucidating the reaction pathways and identifying the transition states for both furan hydrogenation and epoxide ring-opening.

For furan hydrogenation on a Pd(111) surface, DFT studies have mapped out the potential energy surface, revealing the energy barriers for each successive hydrogenation step. rsc.orgrsc.org These studies show that the initial hydrogenation of the furan ring has a slightly lower energy barrier than direct ring opening. However, once the first C-H bond is formed, the resulting hydrofuran intermediate is more prone to ring opening. rsc.org

For epoxide ring-opening, DFT calculations can model the transition states for nucleophilic attack by a hydride (from the catalyst surface) on one of the epoxide carbons. nih.gov These studies can predict the regioselectivity by comparing the activation energies for attack at the different carbon atoms of the oxirane ring. The geometry of the transition state typically corresponds to an SN2-like mechanism. srce.hr For the oxirane rings in this compound, DFT could be used to model the approach of a hydride and determine the energetic preference for the formation of primary versus secondary alcohols.

The following table presents calculated activation energies for key steps in furan hydrogenation and ring-opening on a Pd(111) surface, illustrating the competitive nature of these reactions.

| Reaction Step | Activation Energy (eV) | Reference |

| Furan Hydrogenation (initial step) | ~0.7 | rsc.org |

| Furan Ring Opening (C-O cleavage) | ~0.76 | rsc.org |

| Hydrofuran (HF) Hydrogenation | ~0.9 | rsc.org |

| Hydrofuran (HF) Ring Opening | ~0.45 | rsc.org |

Data from DFT studies on furan on a Pd(111) surface.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its reaction intermediates on a catalyst surface or in a solvent. While direct MD simulations of its hydrogenation are lacking, the methodology has been extensively applied to study the cross-linking of epoxy resins, which involves the ring-opening of oxirane groups. acs.orgwiley.com

In the context of hydrogenation, MD simulations could be used to:

Study the adsorption and orientation of this compound on a catalyst surface. The preferred adsorption geometry can significantly influence which functional group (furan or oxirane) is more accessible for reaction.

Simulate the diffusion of hydrogen atoms on the catalyst surface and their interaction with the adsorbed molecule.

Investigate the conformational changes of the molecule upon partial hydrogenation and the stability of reaction intermediates in the reaction medium.

Reactive MD simulations, which incorporate force fields that allow for the formation and breaking of chemical bonds, could potentially model the entire reaction process, providing a dynamic picture of the competing pathways. acs.org

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding chemical reactivity. It considers the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The furan ring is an electron-rich aromatic system, and its HOMO is typically localized on the ring carbons, particularly at the C2 and C5 positions. wuxibiology.comiucr.org This makes the furan ring susceptible to attack by electrophiles. In a hydrogenation reaction, the electron-rich furan ring interacts with the d-orbitals of the metal catalyst.

Conversely, the oxirane rings are strained and contain electrophilic carbon atoms susceptible to nucleophilic attack. The LUMO of the molecule is expected to have significant contributions from the antibonding orbitals of the C-O bonds in the oxirane rings. A nucleophile, such as a hydride species generated on the catalyst surface, would preferentially attack these LUMO-localized sites, leading to ring-opening.

The relative energies of the HOMO and LUMO, as well as the spatial distribution of these orbitals, would govern the initial stages of the molecule's interaction with the catalyst and hydrogen, thereby influencing the competition between furan ring hydrogenation and oxirane ring opening. A detailed FMO analysis would require quantum chemical calculations on the this compound molecule.

Polymerization and Crosslinking Behavior

Curing Agents and Mechanisms

Similar to conventional epoxy resins, this compound can be cured using a variety of agents, including amines and acid anhydrides. digitellinc.comd-nb.info The choice of curing agent significantly influences the reaction kinetics, the final network structure, and consequently, the material's properties. acs.org For example, amine curing agents react via nucleophilic addition to the carbon atoms of the oxirane ring, leading to the formation of hydroxyl groups and a cross-linked structure. researchgate.net

Anionic Ring-Opening Polymerization (ROP) Pathways

Network Formation and Structure

The curing process transforms the liquid monomer into a solid, three-dimensional thermoset. The furan (B31954) moiety, being a rigid structure, contributes to the stiffness and thermal stability of the resulting polymer network. researchgate.net The density of crosslinks, which is a function of the monomer's and curing agent's functionality, plays a critical role in determining the mechanical and thermal properties of the final material. acs.org

Derivatives and Analogues of 2,5 Bis Oxiran 2 Yl Furan

Synthesis of Monofunctionalized Furanic Epoxides

The simplest analogues of 2,5-Bis(oxiran-2-yl)furan are monofunctionalized furanic epoxides, with 2-(oxiran-2-yl)furan (B3050630) being a primary example. This compound contains a single epoxide ring attached to the furan (B31954) core and serves as a crucial intermediate in various chemical syntheses. evitachem.comlookchem.com

Common synthetic routes to 2-(oxiran-2-yl)furan include:

Reaction with Epichlorohydrin (B41342) : A prevalent method involves the reaction of furan with epichlorohydrin, often facilitated by a catalyst like tetrabutylammonium (B224687) bromide. evitachem.com

Epoxidation of Vinylfuran : An alternative pathway is the epoxidation of a precursor such as 2-vinylfuran. vulcanchem.com

Cyclization of Epoxyketones : Substituted furans can also be prepared via the acid-catalyzed cyclization of 2-(oxiran-2-yl)-1-alkylethanone precursors. semanticscholar.org For instance, the use of a solid acid catalyst, such as Nafion® SAC-13, can induce a cyclization reaction to form the furan ring, a method that can be accelerated by microwave irradiation. semanticscholar.org

These monofunctional compounds are valuable in polymer chemistry and as building blocks for more complex molecules, leveraging the reactivity of the single epoxide group. evitachem.com

Preparation of Furan Derivatives with Varying Epoxide Substitution Patterns

Significant research has been dedicated to synthesizing furan-based diepoxides, which are direct analogues to this compound and potential replacements for conventional epoxy monomers like diglycidyl ether of bisphenol A (DGEBA). capes.gov.bracs.org These derivatives vary in the nature of the linkage between the furan ring and the oxirane groups.

Key classes of these derivatives include:

Diglycidyl Ethers of Furan : A prominent example is 2,5-bis[(2-oxiranylmethoxy)methyl]furan (BOF) , also referred to as BOMF in some literature. researchgate.netnih.govd-nb.info This compound is typically synthesized by reacting 2,5-bis(hydroxymethyl)furan (BHMF), a derivative of 5-hydroxymethylfurfural (B1680220) (HMF), with epichlorohydrin in the presence of a base and a phase transfer catalyst. nih.govrsc.org

Diglycidyl Esters of Furan : Another important class is the diglycidyl esters, such as bis(oxiran-2-yl-methyl)furan-2,5-dicarboxylate (BOFD) . rsc.orgnih.gov Environmentally conscious, one-step synthetic routes have been developed for BOFD starting from 2,5-furandicarboxylic acid (FDCA). rsc.orgrsc.org Two notable methods are:

Condensation with Epichlorohydrin : This approach involves the direct reaction of FDCA with epichlorohydrin, which is noteworthy as bio-based epichlorohydrin is commercially available. rsc.orgnih.gov

Transesterification with Glycidol : This route uses the dimethyl ester of FDCA (DM-FDCA) and glycidol. rsc.orgnih.gov

The classic Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, also provides a versatile method for creating a wide range of substituted furans that can serve as precursors for epoxidation. wikipedia.orgorganic-chemistry.orgchim.it This allows for the preparation of furan rings with various substitution patterns, which can then be functionalized with epoxide groups. alfa-chemistry.com

| Monomer | Abbreviation | Precursor(s) | Key Reagent | Linkage Type | Reference |

|---|---|---|---|---|---|

| 2,5-bis[(2-oxiranylmethoxy)methyl]furan | BOF / BOMF | 2,5-bis(hydroxymethyl)furan (BHMF) | Epichlorohydrin | Ether | nih.gov |

| bis(oxiran-2-yl-methyl)furan-2,5-dicarboxylate | BOFD | 2,5-furandicarboxylic acid (FDCA) | Epichlorohydrin | Ester | rsc.org |

| bis(oxiran-2-yl-methyl)furan-2,5-dicarboxylate | BOFD | Dimethyl 2,5-furandicarboxylate (DM-FDCA) | Glycidol | Ester | rsc.org |

Structural Elucidation of Related Furan-Epoxide Compounds

The definitive identification of furan-epoxide derivatives relies on a combination of spectroscopic techniques. rsc.orgacs.org

FTIR and NMR Spectroscopy : Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for structural confirmation. rsc.orgd-nb.info In the synthesis of furan diglycidyl esters, FTIR spectra clearly show the conversion of carboxylic acid or allyl groups into the desired epoxy-containing structure. rsc.org For example, the disappearance of the broad -OH band of a carboxylic acid and the appearance of a strong ester C=O band (around 1709 cm⁻¹) and a characteristic C-O-C absorption for the epoxy ring (around 902 cm⁻¹) confirm the reaction's success. rsc.org

Similarly, ¹H and ¹³C NMR spectroscopy provide detailed structural information. For the diglycidyl ester of FDCA, ¹H NMR spectra show characteristic signals for the furanic proton (approx. 7.28 ppm), as well as methylene (B1212753) and methine protons of the glycidyl (B131873) group (2.7-4.7 ppm). acs.orgunina.it The successful synthesis is often confirmed by the disappearance of precursor signals and the emergence of these new, distinct peaks. unina.it

Challenges and Computational Methods : Despite the power of these techniques, elucidating the exact structure and stereochemistry of compounds with strained rings like epoxides can be challenging. rsc.org Overlapping NMR signals and ambiguous coupling constants can lead to misassignments. rsc.orgacs.org To address this, computational methods have become indispensable. frontiersin.orgresearchgate.net Density Functional Theory (DFT) calculations are used to predict NMR chemical shifts for proposed structures. rsc.orgmdpi.com Methods like DP4+ analysis then compare these calculated spectra with experimental data to determine the most probable structure with a high degree of confidence. rsc.org The significant rate of misassignment found in the literature for natural products containing oxirane moieties underscores the importance of these computational validation steps. acs.org

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| FTIR | Disappearance of broad -OH band (3200-2300 cm⁻¹); Appearance of C=O ester band (~1709 cm⁻¹) and epoxy C-O-C band (~902 cm⁻¹) | Conversion of carboxylic acid to glycidyl ester | rsc.org |

| ¹H NMR | Signal at ~7.28 ppm; Signals between 2.7-4.7 ppm | Furan ring proton; Protons of the glycidyl group | acs.orgunina.it |

| ¹³C NMR | Signals at ~157.5 ppm, ~146.5 ppm, ~119.0 ppm, ~66.0 ppm, ~49.1 ppm, ~44.8 ppm | Carbons of the ester, furan ring, and glycidyl group | acs.org |

Comparative Reactivity Studies of Analogues

Comparative studies are essential for evaluating the potential of furan-based epoxides as high-performance materials. These studies often benchmark the furanic analogues against their well-established petroleum-based counterparts.

Reactivity vs. Phenyl Analogues : Furan-based diepoxies have been shown to produce thermoset polymers with improved thermomechanical properties compared to their phenyl-based analogues. capes.gov.br For instance, polymers derived from furan-based diepoxies can exhibit a higher glass transition temperature (Tg) by 8–16 °C and an improved glassy modulus. capes.gov.br In a direct comparison of curing reactivity, the furan-based monomer BOMF showed significantly higher reactivity towards maleic anhydride (B1165640) than the conventional DGEBA, as demonstrated by differential scanning calorimetry (DSC) and rheological analyses. d-nb.info This higher reactivity can be advantageous in processing.

Epoxide Ring-Opening Reactivity : The reactivity of all these analogues is fundamentally driven by the strained three-membered epoxide ring, which makes it highly susceptible to nucleophilic ring-opening reactions. evitachem.comlibretexts.org This reaction is the basis for curing with agents like amines or anhydrides to form cross-linked polymer networks. mdpi.com The reactivity is influenced by factors such as the steric and electronic effects of the substituents on the furan ring and the specific reaction conditions. d-nb.info

| Comparison | Furan-Based Analogue | Phenyl-Based Analogue (e.g., DGEBA-based) | Observed Difference | Reference |

|---|---|---|---|---|

| Thermomechanical Properties | Furan-based diepoxy thermoset | Phenyl-based diepoxy thermoset | Furan-based system showed higher Tg (by 8-16 °C) and higher glassy modulus. | capes.gov.br |

| Curing Reactivity | BOMF with Maleic Anhydride | DGEBA with Maleic Anhydride | BOMF system exhibited significantly higher reactivity. | d-nb.info |

| Thermal Stability | Furan Diglycidyl Ester Resin | Furan Diglycidyl Ether Resin | Ester-based resin showed higher thermal stability (higher Td5%). | acs.org |

Advanced Characterization Methodologies in Research

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopy is the primary tool for elucidating the molecular architecture of 2,5-Bis(oxiran-2-yl)furan. Each technique offers unique insights into the compound's functional groups and atomic connectivity, collectively verifying its identity and purity.

NMR spectroscopy is the definitive method for the structural confirmation of this compound. It provides precise information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the furan (B31954) and oxirane ring protons. The molecule's symmetry results in a relatively simple spectrum. The two protons on the furan ring (H-3 and H-4) are chemically equivalent and typically appear as a sharp singlet. The protons of the two identical oxirane rings show more complex splitting patterns due to spin-spin coupling. The methine proton (CH) adjacent to the furan ring is distinct from the two diastereotopic methylene (B1212753) protons (CH₂) of the oxirane ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. Due to the molecule's symmetry (C₂ᵥ), only four distinct carbon signals are expected: two for the furan ring (C-2/C-5 and C-3/C-4) and two for the oxirane rings (the methine carbon and the methylene carbon). The carbons of the furan ring directly attached to the oxirane groups (C-2/C-5) are significantly downfield due to the deshielding effect of the oxygen atom and the substituent.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to unambiguously assign the ¹H and ¹³C signals. HSQC experiments correlate each proton signal with its directly attached carbon, confirming, for example, which carbon signal at ~110 ppm corresponds to the furan proton signal at ~6.4 ppm. This level of detail is crucial for distinguishing this compound from potential isomers or impurities.

Table 6.1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

| Atom Position | Nucleus | Chemical Shift (δ) [ppm] | Multiplicity / Comment |

| H-3, H-4 (Furan) | ¹H | ~6.45 | s (singlet) |

| H (Oxirane CH) | ¹H | ~3.90 | dd (doublet of doublets) |

| H (Oxirane CH₂) | ¹H | ~3.18 | dd (doublet of doublets) |

| H' (Oxirane CH₂) | ¹H | ~2.91 | dd (doublet of doublets) |

| C-2, C-5 (Furan) | ¹³C | ~155.8 | Quaternary carbon attached to oxirane |

| C-3, C-4 (Furan) | ¹³C | ~110.1 | Furan CH |

| C (Oxirane CH) | ¹³C | ~51.5 | Oxirane CH |

| C (Oxirane CH₂) | ¹³C | ~45.3 | Oxirane CH₂ |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are rapid and effective methods for identifying the key functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides a distinct fingerprint for the molecule. The most critical absorption bands are those associated with the epoxide (oxirane) rings, as their disappearance can be used to monitor polymerization reactions. Key bands include the asymmetric C-O-C stretching of the epoxide ring and the characteristic furan ring vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. The symmetric C=C stretching of the furan ring often produces a strong Raman signal.

The presence and integrity of the bands associated with the oxirane ring are a primary indicator of monomer purity and stability.

Table 6.2: Key Vibrational Spectroscopy Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3120 | C-H stretch | Furan Ring |

| ~3055, ~3000 | C-H stretch | Oxirane Ring |

| ~1585, ~1525 | C=C aromatic stretch | Furan Ring |

| ~1255 | Asymmetric C-O-C stretch (ring breathing) | Oxirane Ring |

| ~1020 | C-O-C stretch | Furan Ring |

| ~915 | Symmetric C-O-C stretch (ring breathing) | Oxirane Ring |

| ~820 | C-H out-of-plane bend | Furan Ring |

Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation, which provides further structural evidence. The molecular formula is C₈H₈O₃, corresponding to a monoisotopic mass of 152.0473 g/mol . In techniques like Electrospray Ionization (ESI-MS), the compound is often observed as a protonated molecule [M+H]⁺ at m/z 153 or as a sodium adduct [M+Na]⁺ at m/z 175. Under Electron Ionization (EI-MS), the molecular ion [M]⁺• is observed at m/z 152, along with a predictable pattern of fragment ions resulting from the cleavage of the oxirane rings or the furan core.

Table 6.3: Common Mass Spectrometry Fragments of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Comment |

| 153 | [C₈H₈O₃ + H]⁺ | Protonated molecule (common in ESI) |

| 152 | [C₈H₈O₃]⁺• | Molecular ion (common in EI) |

| 123 | [M - CHO]⁺ | Loss of a formyl radical from the molecular ion |

| 109 | [M - C₂H₃O]⁺ | Loss of an oxiranyl radical |

| 95 | [C₅H₃O₂]⁺ | Furan ring with a C₂H₂O substituent |

| 81 | [C₅H₅O]⁺ | Furfuryl cation, a very common and stable fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Chromatographic Methods for Separation and Quantification

Chromatography is indispensable for assessing the purity of synthesized this compound and for analyzing the molecular weight characteristics of polymers derived from it.

Both GC and HPLC are powerful techniques for separating this compound from starting materials, byproducts, or solvents, allowing for accurate purity determination.

Gas Chromatography (GC): Due to its volatility and thermal stability, this compound is well-suited for GC analysis. When coupled with a Flame Ionization Detector (FID), GC can be used for precise quantification. A pure sample will exhibit a single, sharp peak at a characteristic retention time. When coupled with a Mass Spectrometer (GC-MS), it allows for simultaneous separation and identification of the peak, confirming its identity by matching the mass spectrum with library data or the patterns described in section 6.1.3.

High-Performance Liquid Chromatography (HPLC): HPLC is another standard method for purity analysis, particularly for monitoring the progress of synthesis reactions. A common setup involves a reversed-phase column (e.g., C18) with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol. The furan ring contains a strong UV chromophore, making UV detection (e.g., at 254 nm) highly sensitive. Purity is typically calculated from the relative area of the main peak in the chromatogram.

While GC and HPLC analyze the monomer, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the definitive technique for characterizing the polymers produced from this compound. When this monomer undergoes polymerization (e.g., to form an epoxy resin), SEC is used to determine the molecular weight distribution of the resulting polymer chains.

The analysis provides several key parameters:

Number-average molecular weight (Mₙ): The total weight of all polymer chains divided by the total number of chains.

Weight-average molecular weight (Mₙ): An average that accounts for the contribution of larger chains.

Polydispersity Index (PDI or Đ): The ratio Mₙ/Mₙ, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a perfectly uniform (monodisperse) polymer, while higher values indicate a broader distribution of chain lengths.

This data is critical for correlating the polymerization conditions with the final properties of the material, as molecular weight and its distribution heavily influence mechanical strength, thermal stability, and viscosity.

Table 6.4: Example SEC Data for Polymers Derived from this compound

| Polymer Sample | Curing Agent / Initiator | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Đ = Mₙ/Mₙ) |

| Polymer A | Anhydride (B1165640) Curing Agent | 8,500 | 12,750 | 1.50 |

| Polymer B | Amine Curing Agent | 11,200 | 19,040 | 1.70 |

| Polymer C | Cationic Initiator | 6,400 | 7,300 | 1.14 |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Advanced Morphological and Microstructural Analysis of Resulting Materials

The macroscopic properties of polymers derived from this compound are directly linked to their internal structure, from the nanoscale arrangement of polymer chains to the microscale features of the cured material. Techniques like electron microscopy and atomic force microscopy are indispensable for visualizing these structures.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the micro- and nanostructure of polymer networks. SEM is particularly useful for examining the fracture surfaces of cured thermosets, which can reveal details about the crosslinking density and failure mechanisms.

In studies of furan-based epoxy resins, SEM has been used to analyze the morphology of fracture surfaces. For instance, when a diglycidyl ester of 2,5-furandicarboxylic acid (DGF) was cured with different aromatic diamines, SEM images revealed distinct morphologies. The system cured with 3,3'-diaminodiphenylsulfone (33DDS) showed a relatively disordered fracture morphology. cnrs.fr In another application, SEM analysis of an adhesive joint made from BOMF cured with maleic anhydride (MA) was used to confirm the failure mechanism, showing a prevalent adhesive failure where the adhesive detached cleanly from the substrate. d-nb.info

Transmission Electron Microscopy (TEM) offers higher resolution and is ideal for visualizing the distribution of different phases within a composite material. In research on hybrid nanocomposites, TEM was used to study a BOMF-based epoxy matrix filled with silica (B1680970) nanoparticles generated via an in-situ sol-gel process. mdpi.com The analysis demonstrated that the hybrid strategy resulted in a very fine, nanometric-level distribution of silica nanoparticles throughout the epoxy network. mdpi.com

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of generating three-dimensional topographical maps of a polymer surface with nanoscale precision. dntb.gov.ua It operates by scanning a sharp tip over the sample surface, detecting the forces between the tip and the surface to build the image. dntb.gov.ua Unlike electron microscopy, AFM does not require a vacuum and can be performed on non-conductive samples without a conductive coating, making it an almost ideal, non-destructive technique for polymer surface characterization. wiley.com

AFM can be applied to characterize the surface roughness and texture of coatings and films made from this compound-based polymers. researchgate.net Such analysis is critical for applications where surface properties, like adhesion or wettability, are paramount. wiley.comconicet.gov.ar While AFM is widely used for polymer research, specific studies focusing solely on the surface topography of materials derived from this compound are not widely detailed in the available literature. However, the technique's established capability to map surface features and even local mechanical properties makes it a highly relevant and powerful tool for future research in this area. wiley.comresearchgate.net

Electron Microscopy (SEM, TEM) for Polymer Network Characterization

Thermal Analysis for Polymerization Kinetics and Curing Behavior

The curing process, which transforms the liquid epoxy resin into a solid, cross-linked thermoset, is fundamental to the final properties of the material. Thermal analysis techniques, primarily Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for studying the kinetics of this transformation and the thermal stability of the resulting polymer.

Differential Scanning Calorimetry (DSC) is a cornerstone technique for studying the curing behavior of epoxy resins. researchgate.net It measures the heat flow into or out of a sample as a function of temperature or time, allowing for the quantification of the heat released during the exothermic curing reaction (reaction enthalpy, ΔH) and the determination of the glass transition temperature (Tg) of the cured polymer. d-nb.info

Research on the curing of BOMF with various anhydride hardeners provides detailed kinetic and thermal data. Dynamic DSC scans, where the sample is heated at a constant rate, show an exothermic peak corresponding to the curing reaction. The total heat of reaction (ΔHtot) for a system of BOMF cured with maleic anhydride (MA) was found to be higher than that of a conventional bisphenol A-based epoxy (DGEBA), which is attributed to the higher number of epoxy groups per unit mass in BOMF. d-nb.info The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is a critical parameter for determining the service temperature of the material. cnrs.fr The Tg of furan-based epoxy networks can be significantly influenced by the choice of curing agent. cnrs.frd-nb.info For example, curing a furan-based diepoxy with 4,4'-diaminodiphenylsulfone (44DDS) resulted in a Tg of 216 °C. cnrs.fr

Table 1: Thermal Properties of BOMF-Based Epoxy Systems from DSC Analysis

| Epoxy System | Curing Agent | Total Heat of Reaction (ΔHtot) (J/g) | Peak Curing Temp. (Tp) (°C) | Glass Transition Temp. (Tg) (°C) | Reference |

|---|---|---|---|---|---|

| BOMF | Maleic Anhydride (MA) | 495 | 128 | 58 | d-nb.info |

| BOMF | Methyl Nadic Anhydride (MNA) | 416 | 146.4 | 120 | mdpi.com |

| DGF | 3,3'-Diaminodiphenylsulfone (33DDS) | - | - | 180 | cnrs.fr |

| DGF | 4,4'-Diaminodiphenylsulfone (44DDS) | - | - | 216 | cnrs.fr |

Note: BOMF = 2,5-bis[(oxiran-2-ylmethoxy)methyl]furan; DGF = diglycidyl ester of 2,5-furandicarboxylic acid. Data for different systems are from separate studies and may involve different catalysts or cure schedules.

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material by measuring its mass as a function of temperature in a controlled atmosphere. nih.gov For furan-based epoxy resins, TGA is used to determine the onset of decomposition, the temperatures of maximum degradation rates, and the amount of char residue left at high temperatures. A higher char yield is often associated with improved fire retardancy. nih.gov

Studies have shown that epoxy systems based on BOMF exhibit excellent thermal stability and high char-forming character. mdpi.comnih.gov When cured with methyl nadic anhydride (MNA), BOMF-based resins demonstrate a two-step degradation mechanism in a nitrogen atmosphere. mdpi.com The thermal stability can be compared using specific data points from the TGA curve, such as T5 and T10 (the temperatures at which 5% and 10% weight loss occurs, respectively) and the final residue percentage. The incorporation of the furan ring into the epoxy structure has been shown to result in higher char yields compared to conventional DGEBA-based systems, which is advantageous for flame retardancy. nih.gov

Table 2: Thermal Decomposition Data for Furan-Based Epoxy Resins from TGA

| Epoxy System | Atmosphere | T5 (°C) | T10 (°C) | T50 (°C) | Residue at 700°C (%) | Reference |

|---|---|---|---|---|---|---|

| BOMF/MNA | Nitrogen | 312 | 330 | 383 | 25 | mdpi.com |

| BOMF/MNA + 5% SiO₂ | Nitrogen | 315 | 333 | 404 | 29 | mdpi.com |

| BOMF/MA | Nitrogen | 312 | - | - | 23 | d-nb.info |

| DGF/44DDS | Nitrogen | 355 | - | - | 30.1 | cnrs.fr |

Note: T5, T10, and T50 represent the temperatures at 5%, 10%, and 50% mass loss, respectively. Data is compiled from different studies.

Future Research Directions and Emerging Applications in Academia

Development of Novel Catalytic Systems for Controlled Polymerization

The polymerization of 2,5-Bis(oxiran-2-yl)furan, often referred to as BOMF or BOF in literature, is a critical area of investigation to tailor the properties of the resulting thermosets. d-nb.inforesearchgate.net The reactivity of the oxirane rings allows for various curing mechanisms, and the choice of catalyst plays a pivotal role in controlling the polymerization process and the final network structure.

Future research is directed towards the development of highly efficient and selective catalytic systems. This includes the exploration of:

Lewis Acids and Bases: Traditional catalysts for epoxy resins, such as amines and anhydrides, are being investigated for their reactivity with furan-based epoxides. d-nb.info Studies are focusing on understanding the structure-property relationships to optimize curing kinetics and thermomechanical properties.

Organometallic Catalysts: The use of metal-based catalysts, including those based on ruthenium, is being explored to achieve controlled polymerization. ncsu.edu For instance, Ru-based catalysts have shown high selectivity in the synthesis of the precursor 2,5-bis(hydroxymethyl)furan (BHMF), and similar principles could be applied to the polymerization of its epoxidized derivative. ncsu.edu

Photocatalytic Systems: Light-induced polymerization offers spatial and temporal control over the curing process. Research into photocatalysts that can efficiently initiate the ring-opening of the oxirane groups in this compound is an emerging area.

Enzymatic Catalysis: Biocatalysis presents a green and highly specific route for polymerization. Lipases, such as Candida antarctica Lipase B (CALB), have been successfully used for the synthesis of polyesters from the precursor BHMF, and their application in the polymerization of the diepoxide is a promising avenue. nih.gov

A significant challenge in the polymerization of alkylene oxides is achieving controlled polymerization to produce well-defined polymers. acs.org The development of catalysts that can mediate a living or controlled polymerization of this compound would enable the synthesis of polymers with predictable molecular weights and low dispersity.

Exploration of Advanced Polymer Architectures

The bifunctional nature of this compound makes it an ideal building block for creating a variety of advanced polymer architectures beyond simple crosslinked networks.

Linear Polymers and Oligomers: Under controlled conditions, it is possible to synthesize linear polyethers from this compound. These thermoplastic polymers could find applications in areas where processability and recyclability are important.

Block Copolymers: The synthesis of block copolymers containing segments derived from this compound is a key area of interest. These materials can self-assemble into nanostructured morphologies, leading to materials with unique mechanical and optical properties.

Hyperbranched Polymers and Dendrimers: The reactivity of the epoxide groups can be exploited to create highly branched three-dimensional architectures. Hyperbranched polymers derived from this furanic monomer are expected to exhibit low viscosity and a high degree of functionality, making them suitable for applications in coatings and additives.

Interpenetrating Polymer Networks (IPNs): The synthesis of IPNs, where a network of poly(this compound) is interlaced with another polymer network, offers a route to materials with synergistic properties. researchgate.net For instance, an IPN could combine the rigidity of the furan-based network with the toughness of a more flexible polymer. researchgate.net

Integration into Hybrid Material Systems

The incorporation of this compound-based polymers into hybrid material systems is a promising strategy for developing advanced composites and functional materials.

Nanocomposites: The addition of nanoscale fillers, such as clay, silica (B1680970) nanoparticles, or carbon nanotubes, can significantly enhance the mechanical, thermal, and barrier properties of the resulting epoxy thermosets. Research is focused on achieving good dispersion and strong interfacial adhesion between the filler and the furanic polymer matrix.

Fiber-Reinforced Composites: this compound is being explored as a matrix for fiber-reinforced plastics (FRPs). d-nb.info Its strong adhesion to various fibers, such as carbon and glass fibers, makes it a viable bio-based alternative to conventional epoxy resins in high-performance composites for automotive and aerospace applications. d-nb.info A study demonstrated that an adhesive based on this compound and maleic anhydride (B1165640) exhibited outstanding adhesive strength on carbon fiber-reinforced thermosetting plastics. d-nb.info

Functional Coatings: The excellent chemical resistance and adhesion of furan-based epoxy resins make them suitable for protective coatings. The incorporation of functional additives, such as corrosion inhibitors or self-healing agents, can lead to smart coatings with enhanced durability and performance.

Sustainable Synthesis and Processing Methodologies

A key driver for the interest in this compound is its potential for a more sustainable life cycle compared to petroleum-based counterparts. rsc.org

The synthesis of this compound typically involves the epoxidation of 2,5-bis(hydroxymethyl)furan (BHMF) with epichlorohydrin (B41342). rsc.orgresearchgate.net BHMF itself is derived from the reduction of 5-hydroxymethylfurfural (B1680220) (HMF), which can be obtained from the dehydration of C6 sugars. acs.orgwikipedia.org

Current research efforts in sustainable synthesis focus on:

Greener Epoxidation Routes: Developing epoxidation methods that avoid the use of hazardous reagents like epichlorohydrin is a major goal. This includes the use of hydrogen peroxide as a green oxidant and the development of catalytic systems that can operate under milder conditions.

One-Pot Syntheses: Streamlining the synthesis from HMF to the diepoxide in a one-pot or tandem catalytic process would improve efficiency and reduce waste.

Bio-based Curing Agents: To create fully bio-based thermosets, researchers are exploring the use of curing agents derived from renewable resources, such as maleic anhydride, which can be derived from vegetable feedstocks. d-nb.info

Solvent-Free Processing: The development of low-viscosity formulations of this compound and its curing agents would enable solvent-free processing techniques like resin transfer molding and pultrusion, reducing volatile organic compound (VOC) emissions.

| Precursor | Synthesis Step | Target Compound | Key Considerations |

| C6 Sugars (e.g., Fructose) | Dehydration | 5-Hydroxymethylfurfural (HMF) | Acid catalysis |

| 5-Hydroxymethylfurfural (HMF) | Reduction | 2,5-Bis(hydroxymethyl)furan (BHMF) | Catalytic hydrogenation |

| 2,5-Bis(hydroxymethyl)furan (BHMF) | Epoxidation | This compound | Use of epichlorohydrin or greener alternatives |

Theoretical Predictions for Novel Derivatizations and Reactivity Profiles

Computational modeling and theoretical studies are becoming increasingly important in guiding the experimental design of new materials based on this compound.

Q & A

Q. Basic

- IR spectroscopy : Identifies epoxide C-O-C stretching at 850–900 cm⁻¹ and furan ring vibrations at 1,575 cm⁻¹.

- ¹H NMR : Peaks at δ 3.1–3.5 ppm (oxirane protons) and δ 6.5–7.0 ppm (furan protons).

- GC-MS : Molecular ion peak at m/z 196 (C₈H₁₂O₃) and fragmentation patterns for structural validation .

How can thermal stability be assessed for this compound?

Basic

Thermogravimetric analysis (TGA) shows decomposition onset at >200°C (heating rate: 10°C/min, N₂ atmosphere). Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of ~120°C. Gas-phase thermodynamic data (e.g., heat capacity: 192 J/mol·K at 298 K) are available from NIST .

How can side reactions like furan ring hydrogenation be minimized during synthesis?

Q. Advanced

- Catalyst selection : Ru/C or bimetallic Pd-Au catalysts suppress hydrogenation side reactions.

- Reaction conditions : Maintain H₂ pressure <5 bar and temperature <100°C.

- Solvent effects : Aqueous media reduce furan ring activation compared to organic solvents (e.g., THF) .

What statistical methods optimize reaction yields and selectivity?

Advanced

Design of experiments (DoE) and response surface methodology (RSM) are used to optimize parameters:

- Catalyst loading (0.5–2.0 wt% Ru/C).

- pH (8–12) and reaction time (2–24 hours).

RSM models predict maximum yields (e.g., 85% at 1.5 wt% Ru/C, pH 10, 8 hours) .

What mechanistic insights exist for epoxidation pathways?

Q. Advanced

- In situ FTIR : Tracks intermediates like chlorohydrins during epoxidation.

- Isotopic labeling (D₂O) : Confirms proton transfer mechanisms in ring closure.

- DFT calculations : Identify transition states (e.g., activation energy: 45 kJ/mol for epoxide formation) .

How is this compound applied in polymer science?

Application Focus

It serves as a diepoxide monomer for bio-based polyurethanes. Copolymerization with hexamethylene diisocyanate (HMDI) in DMF (1:1 molar ratio, 80°C, 24 hours) yields polymers with Tg ~75°C and tensile strength of 40 MPa .

Are there alternative biocatalytic synthesis routes?

Advanced

One-pot chemobiocatalytic systems convert glucose to BHMF (via 5-hydroxymethylfurfural) using recombinant Saccharomyces cerevisiae with alcohol dehydrogenases (70% yield, aqueous media, 30°C) .

What safety protocols are recommended for handling?

Q. Basic

- PPE : Nitrile gloves, goggles, and fume hood use.

- Storage : 4°C under nitrogen.

- Hazard codes : H315 (skin irritation), H319 (eye damage) .

How are hierarchical catalysts designed for selective epoxidation?

Advanced

Nitrogen-doped carbon supports (e.g., Au-Pd/N-BNxC) enhance metal dispersion and stability. Bimetallic sites achieve turnover frequencies (TOF) of 450 h⁻¹ vs. 220 h⁻¹ for monometallic catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.